Pseudouridimycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

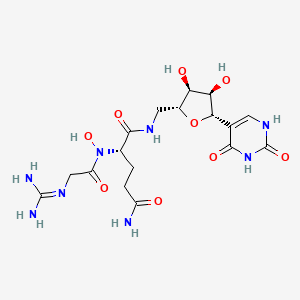

Pseudouridimycin (PUM) is a novel pseudouridine-containing peptidyl-nucleoside antibiotic . It inhibits bacterial RNA polymerase (RNAP) through a binding site and mechanism different from those of clinically approved RNAP inhibitors of the rifamycin and lipiarmycin (fidaxomicin) classes .

Synthesis Analysis

PUM was synthesized by a convergent strategy from 5′-amino-pseudouridine and N-hydroxy-dipeptide in 23% total yield . The key intermediate was synthesized by hydroxylaminolysis of the nitrone derived from glutamine and subsequent glycylation with glycine chloride .Molecular Structure Analysis

The molecular structure of PUM consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5’-aminopseudouridine . The pseudo-U base moiety of PUM makes a Watson-Crick base pair with a DNA template-strand A in a manner equivalent to the base moiety of an NTP .Chemical Reactions Analysis

Chemical stability studies of PUM revealed intramolecular hydroxamate bond scission to be a major decomposition pathway for PUM in aqueous buffer . The synthetic method provides an efficient and practical way for the synthesis of N-hydroxylated peptidyl nucleoside .Physical And Chemical Properties Analysis

PUM is a potent antibiotic against both Gram-positive and Gram-negative bacteria including multi-drug-resistant strains . It has proven to be effective against multidrug-resistant S. pyogenes .Aplicaciones Científicas De Investigación

Antibacterial Agent

Pseudouridimycin is a novel pseudouridine-containing peptidyl-nucleoside antibiotic . It has been found to inhibit bacterial RNA polymerase (RNAP) through a binding site and mechanism different from those of clinically approved RNAP inhibitors of the rifamycin and lipiarmycin (fidaxomicin) classes .

Inhibitor of Bacterial RNA Polymerase

PUM inhibits bacterial RNA polymerase (RNAP) through a unique binding site and mechanism . This makes it a potential tool for studying bacterial RNA polymerase and could lead to the development of new antibacterial drugs.

Competitor with UTP

Biochemical evidence indicates that PUM functions as a nucleoside-analog inhibitor that competes with UTP for occupancy of the RNAP NTP addition site . This unique property could be exploited in the development of new antibacterial drugs.

Broad-Spectrum Antibacterial Activity

PUM has been reported to have broad-spectrum antibacterial activity . This means it could be effective against a wide range of bacteria, making it a potentially valuable tool in the fight against bacterial infections.

Low Rate of Resistance Emergence

PUM has been found to have a low rate of resistance emergence . This is a crucial property for an antibacterial drug, as it means that bacteria are less likely to develop resistance to it.

Potential for Discovering Additional Novel Pseudouridine-Containing Nucleoside Antibiotics

The gene cluster and pathway for PUM biosynthesis provide potential for discovering additional novel pseudouridine-containing nucleoside antibiotics . This could be achieved by searching bacterial genome and metagenome sequences for sequences similar to pumJ, the pseudouridine-synthase gene of the PUM biosynthesis gene cluster .

Mecanismo De Acción

Propiedades

IUPAC Name |

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYHXABZOKKDZ-YFKLLHAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudouridimycin | |

CAS RN |

1566586-52-4 |

Source

|

| Record name | Pseudouridimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.